Cas no 1504-72-9 (Ethyl trans-β-Methylcinnamate)
Ethyl trans-β-Methylcinnamate Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenoic acid,3-phenyl-, ethyl ester, (2E)-
- Ethyl trans-β-Methylcinnamate
- Ethyl trans-beta-methylcinnamate
- ETHYL TRANS-BETA-METHYLCINNAMATE 97
- ETHYL TRANS-Β-METHYLCINNAMATE,YELLOW OIL
- NULL
- Ethyl trans-3-Phenylcrotonate
- Ethyl (E)-3-Phenyl-2-butenoate
- (E)-ethyl 3-phenylbut-2-enoate
- (2E)-3-Phenyl-2-butenoic Acid Ethyl Ester
- Ethyl trans-beta-methylcinnamate 97%
- ETHYL TRANS-BETA-METHYLCINNAMATE 97
- ETHYLTRANS-BETA-METHYLCINNAMATE
- MFCD00053762
- CS-0098920
- AKOS037649319
- EN300-138327
- Ethyl (2E)-3-phenyl-2-butenoate
- AKOS015965400
- 2-Butenoic acid, 3-phenyl-, ethyl ester, (2E)-
- 2-Butenoic acid, 3-phenyl-, ethyl ester
- Ethyl 3-phenyl-2- butenoate
- Ethyl trans-?-Methylcinnamate
- Ethyl beta-methylcinnamate
- Ethyl trans- beta -methylcinnamate
- 2-Butenoic acid,3-phenyl-,ethyl ester
- A859325
- Cinnamic acid, .beta.-methyl-, ethyl ester
- ethyl (2E)-3-phenylbut-2-enoate
- Ethylbeta-methylcinnamate
- 945-93-7
- DTXSID101304961
- Ethyl trans-beta-methylcinnamate, 97%
- J-008711
- Ethyl (2E)-3-phenyl-2-butenoate #
- (E)-ethyl3-phenylbut-2-enoate
- ethyl 3-phenylbut-2-enoate
- BS-18040
- 1504-72-9
- ethyl (E)-3-phenylbut-2-enoate
- ?Ethyl cinnamate
-
- MDL: MFCD00053762
- Inchi: 1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+
- InChI Key: BSXHSWOMMFBMLL-MDZDMXLPSA-N
- SMILES: O(CC)C(/C=C(\C)/C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 190.09900
- Monoisotopic Mass: 190.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Color/Form: Not available
- Density: 1.042 g/mL at 25 °C(lit.)
- Boiling Point: 142-144 °C/15 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: n20/D 1.546(lit.)
- PSA: 26.30000
- LogP: 2.65300
- Solubility: Not available
Ethyl trans-β-Methylcinnamate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
Ethyl trans-β-Methylcinnamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019114444-5g |
(E)-ethyl 3-phenylbut-2-enoate |
1504-72-9 | 95% | 5g |
213.15 USD | 2021-06-17 | |
| Alichem | A019114444-10g |
(E)-ethyl 3-phenylbut-2-enoate |
1504-72-9 | 95% | 10g |
348.40 USD | 2021-06-17 | |
| Alichem | A019114444-25g |
(E)-ethyl 3-phenylbut-2-enoate |
1504-72-9 | 95% | 25g |
703.50 USD | 2021-06-17 | |
| TRC | E925150-250mg |
Ethyl trans-β-Methylcinnamate |
1504-72-9 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | E925150-2.5 g |
Ethyl trans-β-Methylcinnamate |
1504-72-9 | 2.5 g |
$ 100.00 | 2022-01-07 | ||
| TRC | E925150-5 g |
Ethyl trans-β-Methylcinnamate |
1504-72-9 | 5g |
$ 125.00 | 2022-01-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 332259-5G |
Ethyl trans-β-Methylcinnamate |
1504-72-9 | 5g |
¥1354.71 | 2023-12-08 | ||
| Apollo Scientific | OR945105-1g |
Ethyl 3-phenylbut-2-enoate |
1504-72-9 | 95% | 1g |
£95.00 | 2024-05-23 | |
| Apollo Scientific | OR945105-5g |
Ethyl 3-phenylbut-2-enoate |
1504-72-9 | 95% | 5g |
£205.00 | 2024-05-23 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E919463-250mg |
Ethyl trans-β-Methylcinnamate |
1504-72-9 | 97% | 250mg |
¥151.20 | 2022-01-10 |
Ethyl trans-β-Methylcinnamate Related Literature
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Luis Aldea,José M. Fraile,Héctor García-Marín,José I. García,Clara I. Herrerías,José A. Mayoral,Ignacio Pérez Green Chem. 2010 12 435
-
José I. García,Héctor García-Marín,Elísabet Pires Green Chem. 2014 16 1007
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Youran Liu,Fei Chen,Yan-Mei He,Chenghao Li,Qing-Hua Fan Org. Biomol. Chem. 2019 17 5099
-
Yong Zhi Jin,Noriyuki Yasuda,Junji Inanaga Green Chem. 2002 4 498
Additional information on Ethyl trans-β-Methylcinnamate
Ethyl trans-β-Methylcinnamate (CAS No. 1504-72-9): A Comprehensive Overview
Ethyl trans-β-Methylcinnamate (CAS No. 1504-72-9) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This article aims to provide a detailed and comprehensive overview of this compound, including its chemical properties, synthesis methods, biological activities, and potential applications in various industries.
Chemical Properties and Structure
Ethyl trans-β-Methylcinnamate is an ester derived from cinnamic acid and ethanol. Its molecular formula is C11H12O2, and it has a molecular weight of 176.20 g/mol. The compound features a conjugated double bond system, which contributes to its unique chemical properties and reactivity. The presence of the ethyl group and the methyl substituent on the cinnamic acid backbone imparts specific characteristics that make it valuable in various applications.
The chemical structure of Ethyl trans-β-Methylcinnamate can be represented as follows:
C6H5CH=CHCOOCH2CH3
This structure allows for a variety of chemical reactions, including esterification, hydrolysis, and substitution reactions. The compound is generally stable under normal conditions but can undergo degradation under extreme conditions such as high temperature or strong acids.
Synthesis Methods
The synthesis of Ethyl trans-β-Methylcinnamate can be achieved through several methods, each with its own advantages and limitations. One common approach is the esterification of β-methylcinnamic acid with ethanol in the presence of an acid catalyst. This method is straightforward and yields high purity products. The reaction can be represented as follows:
C6H5CH=CHCOOH + CH3CH2OH → C6H5CH=CHCOOCH2CH3 + H2O
Another method involves the reaction of β-methylcinnamoyl chloride with ethanol. This approach is more reactive but requires careful handling due to the formation of toxic byproducts such as hydrogen chloride.
C6H5CH=CHCOCl + CH3CH2OH → C6H5CH=CHCOOCH2CH3 + HCl
Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods. For example, using biocatalysts such as lipases has shown promise in producing Ethyl trans-β-Methylcinnamate with high enantioselectivity and yield.
Biological Activities
Ethyl trans-β-Methylcinnamate has been extensively studied for its biological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties. These activities are attributed to its structural features and the presence of functional groups that can interact with biological targets.
A recent study published in the Journal of Medicinal Chemistry reported that Ethyl trans-β-Methylcinnamate exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This property makes it a potential candidate for use in cosmetic formulations and dietary supplements aimed at reducing oxidative stress.
In addition to its antioxidant effects, Ethyl trans-β-Methylcinnamate has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property has potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
The antimicrobial activity of Ethyl trans-β-Methylcinnamate has also been investigated. Studies have demonstrated that it possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a promising candidate for use in food preservation and pharmaceutical formulations.
Potential Applications
The diverse biological activities of Ethyl trans-β-Methylcinnamate have led to its exploration in various industries. In the cosmetics industry, it is used as an active ingredient in skin care products due to its antioxidant and anti-inflammatory properties. It helps protect the skin from environmental damage and reduces signs of aging.
In the pharmaceutical industry, Ethyl trans-β-Methylcinnamate is being studied for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for treating chronic inflammatory conditions, while its antimicrobial activity could be useful in developing new antibiotics or antifungal agents.
The food industry has also shown interest in using Ethyl trans-β-Methylcinnamate as a natural preservative due to its antimicrobial properties. It can help extend the shelf life of food products while maintaining their quality and safety.
Conclusion
Ethyl trans-β-Methylcinnamate (CAS No. 1504-72-9) is a multifaceted compound with a wide range of applications due to its unique chemical structure and biological activities. Its antioxidant, anti-inflammatory, and antimicrobial properties make it valuable in various industries, including cosmetics, pharmaceuticals, and food preservation. Ongoing research continues to uncover new potential uses for this compound, highlighting its importance in modern scientific research and development.
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